molecular formula C13H9BrN2S B069382 4-(Benzo[d]thiazol-2-yl)-2-bromoaniline CAS No. 178804-06-3

4-(Benzo[d]thiazol-2-yl)-2-bromoaniline

Cat. No.: B069382
CAS No.: 178804-06-3
M. Wt: 305.19 g/mol
InChI Key: PZNQWLHSPUPLEL-UHFFFAOYSA-N
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Description

4-(Benzo[d]thiazol-2-yl)-2-bromoaniline is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and materials science. This compound features a benzothiazole moiety, a privileged scaffold in drug discovery known for its diverse biological activities, fused with a substituted aniline bearing a bromine atom. The bromine substituent at the ortho position to the aniline group serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination, enabling the rapid synthesis of complex molecular libraries. The electron-rich benzothiazole system contributes to the compound's potential as a core structure in the development of fluorescent probes, organic light-emitting diodes (OLEDs), and molecular sensors, where its photophysical properties can be finely tuned. In pharmaceutical research, derivatives of this scaffold are investigated for their interactions with various biological targets, including kinases and GPCRs, due to the benzothiazole's ability to mimic purine bases. The presence of the aniline group further allows for derivatization into amides, sulfonamides, or ureas, expanding its utility in structure-activity relationship (SAR) studies. This reagent is specifically designed for researchers developing novel therapeutic agents, advanced organic materials, and as a key synthetic intermediate in multi-step organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-2-bromoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2S/c14-9-7-8(5-6-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNQWLHSPUPLEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90327753
Record name 4-(1,3-Benzothiazol-2-yl)-2-bromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178804-06-3
Record name 4-(1,3-Benzothiazol-2-yl)-2-bromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Modern Organic Chemistry and Heterocyclic Synthesis

Modern organic chemistry places a strong emphasis on the development of efficient and selective synthetic methodologies for the construction of complex molecular architectures. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are at the forefront of this endeavor. Nitrogen and sulfur-containing bicyclic systems, such as the benzothiazole (B30560) core found in 4-(Benzo[d]thiazol-2-yl)-2-bromoaniline, are of paramount importance.

The synthesis of substituted benzothiazoles is a significant area of research. scholarsresearchlibrary.com Classic methods often involve the reaction of substituted anilines with sources of thiocyanate, followed by oxidative cyclization. nih.gov For instance, the synthesis of 2-aminobenzothiazoles can be achieved by condensing arylthioureas with bromine in a suitable solvent like chloroform. scholarsresearchlibrary.com The development of novel, more efficient synthetic routes, including the use of ionic liquids as green reaction media, is an ongoing effort in the field. ijpsr.com The precise placement of substituents on the benzothiazole and the aniline (B41778) ring, as seen in this compound, is a testament to the sophistication of modern synthetic strategies that aim to create molecules with highly tailored electronic and steric properties for specific applications.

Significance of Benzothiazole and Bromoaniline Scaffolds in Chemical Science

The scientific interest in 4-(Benzo[d]thiazol-2-yl)-2-bromoaniline is largely due to the well-established significance of its two core structural components: the benzothiazole (B30560) ring system and the bromoaniline moiety.

The benzothiazole scaffold is a privileged structure in medicinal chemistry and materials science. jchemrev.com Its derivatives are known to exhibit a wide array of pharmacological activities. jyoungpharm.org This has made the benzothiazole nucleus a key building block in the development of new therapeutic agents. nanobioletters.com The diverse biological activities are attributed to the ability of the benzothiazole ring system to interact with various biological targets.

Interactive Table of Pharmacological Activities of Benzothiazole Derivatives

Biological Activity Description
Anticancer Exhibits cytotoxic effects against various cancer cell lines. nanobioletters.comlookchem.com
Antimicrobial Shows activity against a range of bacteria and fungi. nanobioletters.comresearchgate.net
Anti-inflammatory Possesses properties that can reduce inflammation. nanobioletters.com
Anticonvulsant Demonstrates potential in controlling seizures. jyoungpharm.org
Antidiabetic Shows potential in the management of diabetes. mdpi.com

In the realm of materials science, the benzothiazole moiety is valued for its electronic properties and high electron affinity, making it a suitable component for the construction of optical materials. researchgate.net

The bromoaniline scaffold is a versatile and highly valuable building block in organic synthesis. The presence and position of the amino (-NH2) and bromo (-Br) groups on the aromatic ring allow for a wide range of chemical transformations. The amino group can be readily diazotized or acylated, serving as a handle for introducing new functional groups or linking to other molecular fragments. The bromine atom is an excellent leaving group in nucleophilic aromatic substitution reactions and is particularly useful in modern cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This reactivity allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks from simpler precursors.

Overview of Research Trajectories for the Compound

Precursor Synthesis and Strategic Functionalization

The construction of the target molecule begins with the independent synthesis of its two primary building blocks: a functionalized benzothiazole ring and a specifically brominated aniline derivative. The design of these precursors is critical for ensuring the success of the final coupling step.

Synthesis of Substituted Benzothiazole Intermediates

The benzothiazole moiety is a common scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. rsc.org A prevalent strategy involves the condensation and subsequent cyclization of 2-aminothiophenol (B119425) with various carbonyl-containing compounds. mdpi.comekb.eg These reactions can be promoted by a range of catalysts or conducted under metal-free conditions.

Common synthetic routes include:

Condensation with Aldehydes: The reaction of 2-aminothiophenol with aromatic or aliphatic aldehydes is a direct method to form 2-substituted benzothiazoles. organic-chemistry.org Various catalytic systems, including H₂O₂/HCl, iodine, and heterogeneous catalysts, have been employed to facilitate this transformation under mild conditions. mdpi.comorganic-chemistry.org

Reaction with Carboxylic Acids or Acyl Chlorides: Condensation with carboxylic acids or their more reactive derivatives like acyl chlorides provides another reliable route. nih.gov These reactions often require catalysts, such as KF·Al₂O₃, or the use of dehydrating agents to drive the cyclization. nih.gov

Metal-Free Domino Reactions: An innovative approach involves the iodine-promoted domino transformation of simple anilines, acetophenones, and elemental sulfur. nih.govresearchgate.net This method constructs the 2-aroylbenzothiazole core from readily available starting materials without the need for transition-metal catalysts. nih.gov

Table 1: Selected Methods for Synthesis of Benzothiazole Intermediates
MethodReactantsCatalyst/ReagentsKey FeaturesReference
Condensation with Aldehydes2-Aminothiophenol, Aromatic AldehydesH₂O₂/HCl in EthanolExcellent yields (85–94%), short reaction times, simple setup. mdpi.com
Condensation with Acyl Chlorides2-Aminothiophenol, Acyl ChloridesKF·Al₂O₃ (heterogeneous catalyst)Mild conditions, high yields, recyclable catalyst. nih.gov
Domino TransformationAniline, Acetophenone, Elemental SulfurMolecular Iodine (promoter)Metal-free, uses inexpensive and abundant starting materials. nih.govresearchgate.net
Condensation with Nitriles2-Aminothiophenol, NitrilesCopper CatalystEfficient, applicable to a wide range of nitriles. organic-chemistry.org

Preparation of Brominated Aniline Precursors

A significant challenge in the synthesis of the 2-bromoaniline precursor is achieving regioselectivity. The strong activating nature of the amino group directs electrophilic substitution to the ortho and para positions, often leading to the formation of multiple brominated products. To achieve selective monobromination, several strategies have been developed.

Key strategies for regioselective bromination include:

Copper-Catalyzed Oxidative Bromination: A practical method for the regioselective bromination of anilines involves using a catalytic amount of a copper salt, such as CuSO₄·5H₂O, with sodium bromide (NaBr) as the bromine source and sodium persulfate (Na₂S₂O₈) as the oxidant. thieme-connect.comresearchgate.netthieme-connect.com This approach allows for the direct bromination of free anilines under mild conditions with high selectivity. thieme-connect.com

Protection-Deprotection Strategy: A classic method involves temporarily "protecting" the amino group as an amide (e.g., acetanilide). The reduced activating effect and increased steric bulk of the acetamido group favor monobromination at the para position. Subsequent hydrolysis of the amide restores the amino group to yield the desired bromoaniline.

Organometallic-Directed Bromination: A one-pot method for highly regioselective bromination involves the in-situ formation of a tin amide (PhNH-SnMe₃) by treating the aniline with n-butyllithium and trimethyltin chloride. nih.govfigshare.com Subsequent reaction with bromine leads to selective bromination without the formation of dibrominated byproducts. nih.gov

Table 2: Methodologies for Regioselective Bromination of Anilines
MethodologyReagentsKey AdvantagesReference
Copper-Catalyzed Oxidative BrominationAniline, NaBr, Na₂S₂O₈, cat. CuSO₄·5H₂OMild conditions, high regioselectivity, uses inexpensive reagents. thieme-connect.comthieme-connect.com
Protection-Deprotection1. Acetic anhydride 2. Brominating agent (e.g., Br₂) 3. Acid/Base hydrolysisExcellent control of selectivity, avoids polybromination.
Tin Amide Directed Bromination1. n-Butyllithium, Trimethyltin chloride 2. BromineOne-pot procedure, high regioselectivity, no dibromide formation. nih.govfigshare.com

Key Coupling Reactions for Constructing the Molecular Scaffold

The central C-C bond in this compound, which connects the benzothiazole and aniline rings, is typically formed using transition-metal-catalyzed cross-coupling reactions. These reactions offer a powerful and versatile toolkit for constructing complex biaryl and heteroaryl structures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling)

Palladium catalysis is the cornerstone of modern cross-coupling chemistry. nobelprize.org The Suzuki-Miyaura coupling is particularly well-suited for forming the C-C bond required in the target molecule.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base. youtube.com For the synthesis of this compound, a plausible route would involve the coupling of a 2-halobenzothiazole with a (4-amino-3-bromophenyl)boronic acid derivative, or conversely, a benzothiazole-2-boronic acid with a dihaloaniline like 1-amino-2-bromo-4-iodobenzene. The Suzuki reaction is renowned for its mild conditions and tolerance of a wide array of functional groups, making it highly effective for late-stage functionalization. nobelprize.orgnih.gov Efficient catalyst systems, sometimes utilizing N-heterocyclic carbene (NHC) ligands, have been developed to couple even sterically hindered or electronically challenging substrates. nih.govnih.gov

While the Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, it is less directly applicable for synthesizing the C-C linked scaffold of the target compound. nih.gov

Table 3: Plausible Suzuki-Miyaura Coupling Strategy
Reactant A (Organohalide)Reactant B (Organoboron)Catalyst SystemProduct
2-Chlorobenzothiazole (B146242)(4-amino-3-bromophenyl)boronic acidPd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)This compound

Copper-Catalyzed Coupling Methodologies

Copper-catalyzed reactions, particularly Ullmann-type couplings, have a long history in the formation of C-N, C-O, and C-S bonds. mdpi.com While less common than palladium for C-C coupling, modern copper catalysis has expanded to include C-H arylation and decarboxylative coupling reactions that can form C-C bonds. amanote.comdntb.gov.ua For instance, a copper-catalyzed decarboxylative arylation could potentially couple a benzothiazole with a substituted phenylacetic acid derivative. dntb.gov.ua

However, copper-catalyzed C-S cross-coupling reactions are also relevant in the synthesis of related structures, sometimes involving unexpected ring-opening of the benzothiazole moiety to form 2-aminophenyl sulfide derivatives. researchgate.net The choice of copper over palladium is often driven by lower cost and different reactivity profiles.

Alternative Catalytic Systems and Metal-Free Approaches

Growing interest in sustainable chemistry has spurred the development of coupling reactions that avoid expensive or toxic transition metals.

Notable metal-free approaches include:

Iodine-Promoted Domino Reactions: As mentioned in the synthesis of benzothiazole precursors, iodine can promote domino reactions between anilines, ketones, and sulfur to form 2-aroylbenzothiazoles. nih.gov This represents a direct, metal-free method for C-C bond formation at the C2 position of the benzothiazole ring.

C-H Arylation with Diaryliodonium Salts: A modern metal-free strategy for C-C bond formation is the direct arylation of C-H bonds. mdpi.com Diaryliodonium salts can serve as arylating agents for heteroarenes under metal-free conditions, providing an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials (halides and organometallics). mdpi.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging C-C and C-heteroatom bonds under exceptionally mild conditions, often proceeding through radical-mediated pathways. This methodology offers a distinct and increasingly viable alternative to traditional metal-catalyzed cross-coupling.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The synthesis of this compound, a versatile intermediate in organic synthesis, often involves cross-coupling reactions, which necessitate careful optimization of various parameters to maximize yield and purity. A prominent synthetic route is the Suzuki coupling reaction, which involves the palladium-catalyzed cross-coupling of a boronic acid derivative with an organohalide. In this context, the reaction couples a benzothiazole boronic ester with a 2-bromoaniline derivative.

Key to the success of this synthesis is the optimization of reaction conditions, including the choice of catalyst, base, solvent, and temperature. Research indicates that the reaction proceeds efficiently via a palladacycle intermediate, where the nitrogen atom of the benzothiazole ring coordinates with the palladium catalyst, enhancing its activity and stabilizing the transition state. This mechanism involves three primary steps: oxidative addition of the palladium(0) catalyst into the carbon-bromine bond of the 2-bromoaniline, transmetallation with the benzothiazole boronic ester, and finally, reductive elimination to form the desired product and regenerate the catalyst.

Detailed studies have identified optimal conditions that can lead to product yields ranging from 70% to as high as 99%. These conditions typically involve temperatures between 80°C and 100°C, using a potassium carbonate (K₂CO₃) base in an aqueous dimethylformamide (DMF) solvent system. The reactivity in these coupling reactions is significantly influenced by the electronic properties of the substituents. The presence of electron-withdrawing groups on the benzothiazole moiety has been shown to enhance the reaction's efficiency. Conversely, steric hindrance, particularly at the ortho-position of the reacting partners, can impede the reaction, often necessitating higher temperatures of up to 120°C to achieve satisfactory yields. A significant advantage of this methodology is its tolerance to a wide range of functional groups, including nitro, iodo, and sulfonamide substituents, which allows for the synthesis of a diverse array of functionalized derivatives.

Yield enhancement strategies focus on fine-tuning these optimized parameters. The selection of the palladium catalyst and its ligands is critical, as is the precise control of the reaction temperature to balance reaction rate against potential side reactions and catalyst degradation. The choice of base and solvent system is also crucial for ensuring the solubility of reactants and facilitating the catalytic cycle.

ParameterConditionEffect on YieldReference
CatalystPalladium(0) complexesEssential for C-C bond formation; forms a palladacycle intermediate to enhance activity.
BasePotassium Carbonate (K₂CO₃)Facilitates the transmetallation step in the catalytic cycle.
SolventAqueous Dimethylformamide (DMF)Provides a suitable medium for dissolving reactants and catalyst.
Temperature80-100°C (standard)Optimal for high yields (70-99%).
TemperatureUp to 120°CRequired to overcome steric hindrance at the ortho position.
SubstituentsElectron-withdrawing groups on benzothiazoleEnhances reactivity and yield.

Green Chemistry Principles in the Synthesis of the Compound

The integration of green chemistry principles into the synthesis of benzothiazole derivatives, including this compound, is an area of increasing focus aimed at reducing the environmental impact of chemical manufacturing. mdpi.comnih.gov These principles advocate for the use of less hazardous chemicals, safer solvents, improved energy efficiency, and waste reduction. nih.gov

For the synthesis of the benzothiazole core, traditional methods often rely on the condensation of 2-aminobenzenethiol with various carbonyl compounds. mdpi.comnih.gov Green alternatives to these methods are being actively explored. One significant advancement is the use of heterogeneous catalysts, such as tin(IV) pyrophosphate (SnP₂O₇), which offer high yields (87–95%) and very short reaction times (8–35 minutes). mdpi.comnih.gov A key advantage of these catalysts is their reusability; they can be recovered and reused multiple times without a significant loss of activity, thereby minimizing waste. mdpi.comnih.gov

The choice of solvent is another critical aspect of green synthesis. Many conventional syntheses of benzothiazoles employ volatile and often toxic organic solvents like toluene. nih.gov Green chemistry encourages the use of environmentally benign solvents such as water or ethanol. researchgate.net For instance, the condensation of 2-aminothiophenol and aldehydes can be efficiently carried out in ethanol at room temperature using a mixture of H₂O₂/HCl as a catalyst, offering excellent yields and a cleaner reaction profile. researchgate.net

Energy efficiency is addressed through the use of alternative energy sources like microwave irradiation. researchgate.net Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often higher product yields compared to conventional heating methods. researchgate.net Furthermore, photocatalytic methods that utilize visible light represent a sustainable approach to drive chemical reactions. researchgate.net

Green Chemistry PrincipleTraditional Method ComponentProposed Green AlternativeBenefitReference
Use of CatalysisHomogeneous catalystsHeterogeneous catalysts (e.g., SnP₂O₇, solid-supported Pd)Easy separation and recyclability, reducing waste. mdpi.comnih.gov
Safer SolventsToluene, DMFWater, Ethanol, or solvent-free conditionsReduces toxicity and environmental pollution. nih.govresearchgate.net
Energy EfficiencyConventional reflux/heatingMicrowave irradiation, visible light photocatalysisDrastically reduces reaction times and energy consumption. researchgate.net
Waste PreventionStoichiometric reagentsCatalytic systems with high atom economyMinimizes by-product formation. mdpi.comnih.gov

Reactivity of the Bromo Substituent

The bromine atom on the aniline ring is a versatile functional handle, primarily enabling substitution and coupling reactions. Its reactivity is influenced by the electronic effects of the adjacent amino group and the benzothiazole system.

Pathways for Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the aniline ring of this compound is governed by the directing effects of the existing substituents. The amino (-NH₂) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions due to its strong electron-donating resonance effect. byjus.comchemistrysteps.com Conversely, the bromo (-Br) substituent is a deactivating group due to its electron-withdrawing inductive effect, yet it also directs incoming electrophiles to the ortho and para positions because of its electron-donating resonance effect. organicchemistrytutor.comlibretexts.org

In this specific molecule, the positions ortho and para to the strongly activating amino group are positions 3, 5, and the carbon bearing the benzothiazole group.

Position 3: Ortho to the amino group and meta to the bromo group.

Position 5: Para to the bromo group and meta to the amino group.

Position 6: Ortho to the amino group.

The powerful activating and directing effect of the amino group is the dominant factor. unizin.org Therefore, electrophilic substitution is most likely to occur at the positions most activated by the amino group, which are positions 3 and 6. Steric hindrance from the adjacent bromo group at position 2 and the bulky benzothiazole group at position 4 will significantly influence the regioselectivity. Substitution at position 6 is sterically less hindered than at position 3. In highly activating conditions, such as bromination with bromine water, polysubstitution can occur. byjus.com To achieve monosubstitution, the high reactivity of the amino group often needs to be moderated, for example, by converting it into an amide (acetanilide) group. This reduces its activating strength and provides steric bulk, favoring substitution at the para position relative to the amide. chemistrysteps.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reagent/Reaction Expected Major Product(s) Rationale
Br₂/H₂O 2,6-Dibromo-4-(benzo[d]thiazol-2-yl)aniline Strong activation by -NH₂ leads to substitution at the available ortho position.
HNO₃/H₂SO₄ Mixture of 2-bromo-6-nitro-4-(benzo[d]thiazol-2-yl)aniline Strong acidic conditions protonate the -NH₂ group to -NH₃⁺, which is a meta-director, leading to complex product mixtures. byjus.com

Transition Metal-Catalyzed Cross-Coupling Reagent Pathways

The carbon-bromine bond in this compound is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These reactions offer a powerful tool for extending the molecular framework.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester). It is widely used for the synthesis of biaryl compounds. hpu2.edu.vn For example, 2-(4-bromophenyl)benzo[d]thiazole, a related compound, has been successfully coupled with various arylboronic acids in the presence of a palladium catalyst like PdCl₂ and a base such as K₂CO₃ in a solvent like DMF. hpu2.edu.vn Similar conditions would be applicable to this compound to introduce new aryl or heteroaryl substituents at the 2-position of the aniline ring.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. sioc-journal.cn This pathway allows for the introduction of vinyl groups, which can be further functionalized. The reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base. beilstein-journals.orgnih.gov

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.org It provides a direct method to synthesize more complex diaryl or alkylaryl amines, replacing the bromine atom with a substituted amino group. nih.govnih.gov

Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples the aryl bromide with a terminal alkyne, introducing an alkynyl group. This functionality serves as a versatile precursor for further transformations.

Table 2: Overview of Potential Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System (Typical) Product Type
Suzuki-Miyaura Aryl/vinyl boronic acid Pd(0) or Pd(II) catalyst, base Biaryl or Styrene derivative
Heck Alkene Pd(0) or Pd(II) catalyst, base Substituted alkene
Buchwald-Hartwig Amine (1° or 2°) Pd(0) catalyst, bulky phosphine ligand, strong base Diaryl/Alkylaryl amine

Reactivity of the Amino Group

The primary amino group is a key site of nucleophilicity and can be readily modified through various reactions to introduce new functional groups or to construct new heterocyclic rings.

Derivatization and Functionalization Reactions

The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile, enabling a range of derivatization reactions.

Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides in the presence of a base to form amides. For instance, 2-aminobenzothiazoles can be acylated with chloroacetyl chloride to form chloroacetamides, which are useful intermediates for further substitutions. nih.gov

Alkylation: While direct alkylation can lead to mixtures of mono- and di-alkylated products, regioselective N-alkylation of the exocyclic amino group of 2-aminobenzothiazoles has been achieved using benzylic alcohols as alkylating agents. rsc.org

Diazotization: The primary aromatic amino group can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. byjus.comorganic-chemistry.org These diazonium salts are versatile intermediates. libretexts.org They can be subsequently replaced by a wide variety of substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN, -H) through Sandmeyer or related reactions. Furthermore, they can act as electrophiles in azo coupling reactions with electron-rich aromatic compounds to form highly colored azo dyes. researchgate.net

Cyclization and Condensation Pathways

The amino group, often in concert with other functionalities, is pivotal in constructing new fused ring systems.

Condensation with Carbonyl Compounds: The amino group can condense with aldehydes and ketones to form imines (Schiff bases). researchgate.net This reaction is often the first step in the synthesis of more complex heterocyclic structures. For example, 2-aminobenzothiazole reacts with aromatic aldehydes, and subsequent reaction with thioglycolic acid leads to the formation of thiazolidinone rings fused to the benzothiazole system. nih.gov

Intermolecular Cyclization: 2-Aminobenzothiazoles can undergo intermolecular cyclization with bifunctional reagents. For instance, reaction with β-ketoesters can lead to different fused heterocyclic systems depending on the reaction conditions. beilstein-journals.org In the presence of a Brønsted base, benzo[d]imidazo[2,1-b]thiazoles are formed, while a Lewis acid catalyst promotes the formation of benzo rsc.orgnih.govthiazolo[3,2-a]pyrimidin-4-ones. beilstein-journals.org

Intramolecular Cyclization: If a suitable electrophilic center is present elsewhere in the molecule, the amino group can act as an intramolecular nucleophile to form a new ring. This strategy is frequently employed in the synthesis of fused polycyclic aromatic systems. indexcopernicus.com

Reactivity of the Benzothiazole Heterocycle

The benzothiazole ring system has its own distinct reactivity, although it is generally less reactive towards electrophilic substitution than the highly activated aniline ring. wikipedia.org

The key reactive sites on the benzothiazole moiety are the nitrogen atom, the C-2 carbon (already substituted in the target molecule), and the fused benzene (B151609) ring.

N-Alkylation: The endocyclic nitrogen atom of the thiazole (B1198619) ring possesses a lone pair of electrons and can act as a nucleophile. Alkylation of 2-aminobenzothiazoles with α-haloketones typically occurs at this endocyclic nitrogen, leading to the formation of benzothiazolium salts. nih.govresearchgate.net These salts can then undergo subsequent intramolecular cyclization.

Ring Opening: The thiazole ring can undergo nucleophilic attack leading to ring opening under certain conditions. For example, treatment of benzothiazoles with dialkyl carbonates in the presence of iodine can result in a ring-opening alkylation to yield N-alkyl-N-(o-alkylthio)phenylformamides. thieme-connect.com Similarly, S-difluoromethylation can lead to a tandem ring-opening elimination. cas.cn

Substitution on the Fused Benzene Ring: The benzene ring of the benzothiazole moiety is less activated than the bromoaniline ring. Electrophilic substitution on this ring would be significantly slower and require harsher conditions. The thiazole ring is electron-withdrawing, deactivating the fused benzene ring towards electrophilic attack. wikipedia.org Limited studies suggest that electrophilic substitution, such as bromination, can occur on the benzene part of the benzothiazole nucleus. rsc.org

Nucleophilic Substitution at C-2: While the C-2 position is already substituted in this compound, in other 2-substituted benzothiazoles (e.g., with a good leaving group), this position is susceptible to nucleophilic aromatic substitution (SₙAr). cas.cnnih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Benzothiazole Ring

The benzothiazole ring in this compound is a bicyclic heteroaromatic system with distinct electronic properties that influence its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution:

The benzothiazole nucleus is generally considered to be electron-rich, making it susceptible to electrophilic attack. However, the precise regioselectivity of such reactions is governed by the interplay of the electron-donating amino group on the aniline ring and the inherent electronic distribution within the benzothiazole moiety. Theoretical studies on related benzothiazole systems suggest that the benzene part of the benzothiazole ring is more activated towards electrophiles than the thiazole part. The positions C-4', C-5', C-6', and C-7' are potential sites for electrophilic attack.

A plausible general mechanism for electrophilic aromatic substitution on the benzothiazole ring involves the initial formation of a sigma complex (arenium ion), followed by the deprotonation to restore aromaticity. The stability of the intermediate carbocation plays a crucial role in determining the preferred position of substitution.

Nitration: Under standard nitrating conditions (e.g., HNO₃/H₂SO₄), electrophilic substitution is expected to occur on the benzothiazole ring. The directing effect of the thiazole nitrogen and sulfur atoms, along with the activating effect of the aniline moiety, would influence the position of the incoming nitro group.

Halogenation: Reactions with halogens (e.g., Br₂ in the presence of a Lewis acid) would also proceed via an electrophilic aromatic substitution mechanism, leading to halogenated derivatives.

Due to the lack of specific experimental data for this compound, the following table presents hypothetical outcomes for electrophilic substitution reactions based on general principles of aromatic reactivity.

Electrophilic ReagentProposed Major Product(s)Plausible Reaction Conditions
HNO₃/H₂SO₄4-(6'-Nitrobenzo[d]thiazol-2-yl)-2-bromoaniline0-25 °C
Br₂/FeBr₃4-(4',6'-Dibromobenzo[d]thiazol-2-yl)-2-bromoanilineRoom Temperature
SO₃/H₂SO₄2-(2-Bromo-4-aminophenyl)benzo[d]thiazole-6'-sulfonic acidHeating

Nucleophilic Aromatic Substitution:

The presence of the bromine atom on the aniline ring makes this compound a substrate for nucleophilic aromatic substitution (SNAAr) reactions. The bromine atom can be displaced by a variety of nucleophiles, a reaction facilitated by the electron-withdrawing nature of the adjacent benzothiazole group.

The mechanism of SNAAr typically involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the departure of the leaving group (bromide ion). The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the presence of activating groups on the aromatic ring.

NucleophileProductReaction Conditions
Sodium methoxide (NaOCH₃)4-(Benzo[d]thiazol-2-yl)-2-methoxyanilineDMF, 100 °C
Piperidine4-(Benzo[d]thiazol-2-yl)-2-(piperidin-1-yl)anilineToluene, reflux
Sodium azide (NaN₃)2-Azido-4-(benzo[d]thiazol-2-yl)anilineDMSO, 120 °C

Ring-Opening and Rearrangement Mechanisms

The benzothiazole ring, while generally stable, can undergo ring-opening reactions under specific conditions, particularly under oxidative or reductive environments.

Oxidative Ring-Opening:

Oxidative cleavage of the thiazole ring in benzothiazole derivatives can lead to the formation of 2-aminophenyl disulfide or sulfonic acid derivatives. This process is often initiated by the oxidation of the sulfur atom. For instance, treatment with strong oxidizing agents in the presence of nucleophiles like water or alcohols can lead to the cleavage of the C2-S bond. A proposed mechanism involves the initial formation of a sulfoxide or sulfone, which then undergoes nucleophilic attack, leading to the opening of the thiazole ring. mdpi.comresearchgate.net

Reductive Ring-Opening:

While less common, reductive cleavage of the benzothiazole ring can be achieved using strong reducing agents. This process would likely involve the cleavage of the C-S and/or C-N bonds within the thiazole ring.

Rearrangement Mechanisms:

Rearrangement reactions involving the this compound scaffold are not well-documented in the literature. However, rearrangements in related heterocyclic systems can be induced by heat, light, or chemical reagents. A plausible, though hypothetical, rearrangement could involve the migration of the benzothiazole group or the bromine atom under specific catalytic conditions. For instance, a Smiles rearrangement could potentially occur if a suitable nucleophilic group is introduced into the molecule.

Kinetic and Spectroscopic Studies for Reaction Mechanism Elucidation

To rigorously establish the mechanisms of the aforementioned transformations, detailed kinetic and spectroscopic studies are indispensable.

Kinetic Studies:

Kinetic analysis provides valuable insights into the rate-determining step of a reaction and the influence of various parameters on the reaction rate. For nucleophilic aromatic substitution on this compound, a kinetic study would involve monitoring the disappearance of the starting material or the appearance of the product over time under pseudo-first-order conditions.

A hypothetical kinetic experiment for the reaction with sodium methoxide could yield the following data:

[NaOCH₃] (M)Initial Rate (M/s)k_obs (s⁻¹)
0.11.5 x 10⁻⁵1.5 x 10⁻⁴
0.23.0 x 10⁻⁵3.0 x 10⁻⁴
0.34.5 x 10⁻⁵4.5 x 10⁻⁴
0.46.0 x 10⁻⁵6.0 x 10⁻⁴

A linear plot of the observed rate constant (k_obs) versus the concentration of the nucleophile would confirm a second-order rate law, consistent with an SNAAr mechanism.

Spectroscopic Studies:

Spectroscopic techniques are crucial for the identification of reactants, products, and, most importantly, transient intermediates, which provides direct evidence for a proposed reaction mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for tracking the progress of a reaction. Changes in chemical shifts and coupling constants can indicate the formation of intermediates and the final product. For example, in a nucleophilic substitution reaction, the disappearance of the signal corresponding to the carbon bearing the bromine atom and the appearance of a new signal at a different chemical shift would confirm the substitution.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of products and can help in the identification of reaction intermediates, even if they are present in low concentrations.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the disappearance of functional groups in the starting material and the appearance of new functional groups in the product. For example, in a ring-opening reaction leading to a disulfide, the disappearance of the characteristic benzothiazole ring vibrations and the appearance of an S-S stretching band would be indicative of the transformation.

UV-Visible Spectroscopy: This technique can be employed to monitor reactions involving chromophoric species. The formation of colored intermediates, such as a Meisenheimer complex in SNAAr reactions, can often be detected by UV-Vis spectroscopy.

Advanced Spectroscopic and Structural Characterization of 4 Benzo D Thiazol 2 Yl 2 Bromoaniline and Its Derivatives

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the characterization of 4-(Benzo[d]thiazol-2-yl)-2-bromoaniline, providing an exact mass measurement that confirms its elemental composition. The compound's molecular formula is C₁₃H₉BrN₂S, corresponding to a monoisotopic mass of 305.9727 u. HRMS techniques, such as electrospray ionization (ESI) or fast atom bombardment (FAB), can verify this mass with high precision, typically within a few parts per million (ppm), which is critical for unambiguous identification. mdpi.comnih.govsemanticscholar.org

The fragmentation pattern observed in the mass spectrum offers valuable structural insights. For benzothiazole (B30560) aniline (B41778) derivatives, fragmentation often initiates with the cleavage of the most labile bonds. Key fragmentation pathways for this compound would be expected to include:

Loss of the bromine atom: A significant fragmentation event would be the cleavage of the C-Br bond. The presence of bromine is readily identifiable by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M+ and M+2 peaks of nearly equal intensity.

Fission of the aniline and benzothiazole rings: Cleavage can occur at the C-C bond connecting the two aromatic systems, leading to fragment ions corresponding to the bromoaniline and benzothiazole moieties.

Sequential fragmentation of the ring systems: Further fragmentation can involve the loss of small molecules like HCN from the aniline ring or sulfur from the thiazole (B1198619) ring.

Analysis of related benzothiazole derivatives by HRMS has confirmed the generation of stable fragment ions corresponding to the core heterocyclic structures, supporting these predicted pathways. nih.gov

Table 1: Expected HRMS Data for this compound

AttributeValue
Molecular FormulaC₁₃H₉BrN₂S
Calculated Monoisotopic Mass305.9727 u
Isotopic SignatureProminent M+, M+2 peaks due to ⁷⁹Br/⁸¹Br
Primary Fragmentation Ion[M-Br]⁺
Other Expected FragmentsIons corresponding to bromoaniline and benzothiazole moieties

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise atomic connectivity of this compound. While one-dimensional ¹H and ¹³C NMR provide initial data on the chemical environment of protons and carbons, multi-dimensional techniques are required for complete and unambiguous structural assignment. mdpi.comnih.gov

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for establishing the bonding framework and spatial relationships within the molecule. For a derivative, N‐[4‐(benzo[d]thiazol‐2‐yl)phenyl]‐2‐bromoacetamide, techniques including DEPT, HSQC, and HMBC were utilized for in-depth characterization. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the benzothiazole and bromoaniline rings, confirming their substitution patterns. For instance, the protons on the benzothiazole ring would display a distinct 4-spin system, while the three protons on the bromoaniline ring would show their own coupling network.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to their attached carbons (¹JCH). This technique allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the molecular skeleton by identifying long-range couplings (typically 2-3 bonds, ²JCH and ³JCH) between protons and carbons. Key HMBC correlations would include those between the protons on the aniline ring and the carbon atom of the benzothiazole ring to which it is attached, definitively linking the two major fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. For this relatively rigid molecule, NOESY could reveal through-space interactions between protons on the aniline and benzothiazole rings, helping to define their relative orientation.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom TypeExpected Chemical Shift (δ, ppm)Rationale / Notes
¹H (Aromatic)6.5 - 8.5Protons on the electron-rich aniline ring will be more shielded (lower ppm) than those on the benzothiazole ring. mdpi.comnih.gov
¹H (Amine, -NH₂)4.0 - 6.0Broad singlet, D₂O exchangeable. Position is solvent-dependent. nih.gov
¹³C (Aromatic)110 - 155Wide range covering both ring systems.
¹³C (C-Br)~110 - 120The carbon atom attached to bromine is expected in this region.
¹³C (C=N)> 160The imine carbon of the thiazole ring is typically highly deshielded. nih.gov

Solid-State NMR for Crystalline and Amorphous Forms

Solid-State NMR (ssNMR) provides valuable information on the structure and dynamics of materials in the solid phase. While no specific ssNMR studies on this compound have been reported, this technique is highly applicable for characterizing its solid forms. ssNMR can distinguish between different crystalline polymorphs, which may exhibit distinct physicochemical properties. It can also differentiate between crystalline and amorphous states of the compound. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples, revealing details about molecular packing and conformation that are not accessible from solution-state NMR.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. Although a crystal structure for this compound itself is not publicly available, analysis of closely related benzothiazole derivatives provides a clear picture of the expected structural features. nih.govnih.govresearchgate.net

In the solid state, intermolecular interactions dictate the crystal packing. The aniline group (-NH₂) is capable of acting as a hydrogen bond donor, potentially forming N-H···N or N-H···S hydrogen bonds with neighboring molecules. Furthermore, the extensive aromatic systems are likely to engage in π-π stacking interactions, which would contribute to the stability of the crystal lattice. researchgate.net

Table 3: Representative Crystallographic Data for a Benzothiazole Derivative, (E)-4-({[4-(Benzo[d]thiazol-2-yl)phenyl]imino}methyl)-N,N-diethylaniline researchgate.net

ParameterValue
Chemical FormulaC₂₄H₂₃N₃S
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.895
b (Å)7.502
c (Å)15.091
β (°)94.74
Volume (ų)1015.2
Key Structural FeatureThe molecule is almost planar, with the central benzene (B151609) ring inclined to the benzothiazole ring by 4.05°.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.netnih.gov The spectra of this compound are expected to show a series of distinct bands corresponding to its constituent parts. nih.govnih.gov

N-H Vibrations: The aniline moiety will give rise to characteristic N-H stretching vibrations, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region. An N-H bending mode is also expected around 1600-1650 cm⁻¹.

Aromatic C-H Vibrations: Aromatic C-H stretching bands are expected just above 3000 cm⁻¹. Out-of-plane C-H bending vibrations appear in the 700-900 cm⁻¹ region and are diagnostic of the substitution pattern on the aromatic rings.

Ring Vibrations: The C=C and C=N stretching vibrations of the benzothiazole and benzene rings will produce a series of sharp bands in the 1400-1650 cm⁻¹ region. The C=N stretch of the thiazole ring is a particularly characteristic band. nih.gov

C-S and C-Br Vibrations: The C-S stretching vibration associated with the thiazole ring typically appears in the 600-800 cm⁻¹ region. The C-Br stretching vibration is expected at lower frequencies, generally in the 500-650 cm⁻¹ range.

Table 4: Expected Characteristic FT-IR and Raman Bands for this compound

Wavenumber (cm⁻¹)Assignment
3300 - 3500N-H stretching (aniline)
3000 - 3100Aromatic C-H stretching
1600 - 1650N-H bending
1500 - 1620C=N and C=C stretching (aromatic rings)
700 - 900Aromatic C-H out-of-plane bending
600 - 800C-S stretching
500 - 650C-Br stretching

UV-Vis Absorption and Photoluminescence Spectroscopy for Electronic Structure and Optical Properties

UV-Vis absorption and photoluminescence spectroscopy are powerful tools for investigating the electronic transitions and optical properties of molecules. Benzothiazole derivatives are known to be chromophoric and often fluorescent, with applications as optical materials. researchgate.netunamur.be

The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions within the extended conjugated system formed by the benzothiazole and aniline rings. The spectrum would likely show multiple absorption bands, with the lowest energy (longest wavelength) band being of particular interest as it corresponds to the HOMO-LUMO transition. researchgate.net

The aniline group acts as an electron donor while the benzothiazole moiety can act as an electron acceptor, setting up a potential donor-acceptor (D-A) system. This structure suggests that the molecule may exhibit intramolecular charge transfer (ICT) upon photoexcitation. Such ICT character is often revealed by solvatochromism, where the position of the absorption or, more significantly, the emission maximum shifts with solvent polarity. unamur.be

Upon excitation, the molecule may relax via radiative decay, resulting in fluorescence. The emission properties, including the quantum yield and lifetime, would be sensitive to the molecular structure and environment. For related benzothiazole derivatives, bright fluorescence has been observed, with emission colors ranging from blue-violet to orange depending on the specific substitutions and the presence of processes like excited-state intramolecular proton transfer (ESIPT). researchgate.net Given its structure, this compound is a candidate for exhibiting interesting photoluminescent properties.

Computational and Theoretical Investigations of 4 Benzo D Thiazol 2 Yl 2 Bromoaniline

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are widely employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties of benzothiazole (B30560) derivatives. semanticscholar.orgnih.gov For 4-(Benzo[d]thiazol-2-yl)-2-bromoaniline, DFT methods, particularly using the B3LYP functional with a basis set like 6-311G(d,p), would be used to find the most stable three-dimensional arrangement of its atoms, corresponding to the minimum energy on the potential energy surface. nih.govmdpi.com

These calculations provide precise bond lengths, bond angles, and dihedral angles. For instance, the planarity of the benzothiazole and aniline (B41778) rings, and the rotational barrier around the bond connecting them, can be accurately determined.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table illustrates typical data obtained from DFT calculations for similar benzothiazole structures. Specific experimental or calculated data for this compound is not widely published.

ParameterBond/AngleCalculated Value
Bond LengthC-Br~1.90 Å
Bond LengthC-N (Aniline)~1.40 Å
Bond LengthC-C (Aromatic)~1.39 - 1.42 Å
Bond AngleC-C-Br~120°
Dihedral AngleBenzothiazole-Aniline~20-30°

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, representing the nucleophilic nature of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic nature. wikipedia.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher reactivity and lower stability. mdpi.comresearchgate.net For this compound, DFT calculations would reveal that the HOMO is likely distributed over the electron-rich aniline ring, while the LUMO may be localized on the electron-accepting benzothiazole moiety, facilitating intramolecular charge transfer. core.ac.uk

Table 2: Illustrative Frontier Molecular Orbital Energies The following data represents typical values for benzothiazole derivatives as calculated by DFT methods.

ParameterEnergy (eV)
HOMO Energy-5.5 to -6.5
LUMO Energy-1.5 to -2.5
HOMO-LUMO Gap (ΔE)3.5 to 4.5

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to understand the charge distribution within a molecule and to predict its reactive sites for both electrophilic and nucleophilic attacks. scirp.org The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, these would likely be concentrated around the nitrogen atom of the aniline group and the sulfur atom in the thiazole (B1198619) ring.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are often found around the hydrogen atoms of the amine group.

Green Regions: Denote areas of neutral potential.

The MEP map provides valuable insights into molecular recognition processes, such as how the molecule might interact with a biological receptor. scirp.org

Ab Initio Methods for Predicting Spectroscopic Parameters

Ab initio methods, such as Hartree-Fock (HF), are computational techniques based on first principles of quantum mechanics without the use of empirical parameters. researchgate.net These methods, often used in conjunction with DFT, can predict various spectroscopic parameters, which can then be compared with experimental data from techniques like FT-IR and NMR to validate the computational model. mdpi.comresearchgate.net

For this compound, these calculations can predict:

Vibrational Frequencies: The theoretical IR and Raman spectra can be simulated, allowing for the assignment of specific vibrational modes (e.g., C-H stretching, N-H bending) to the peaks observed in experimental spectra. mdpi.comcore.ac.uk

NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts, aiding in the structural elucidation of the molecule. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. biointerfaceresearch.com An MD simulation for this compound would allow for the exploration of its conformational landscape by modeling the rotation around its single bonds. This helps identify the most stable conformers and the energy barriers between them. researchgate.net

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By placing the molecule in a simulated environment (e.g., a solvent box or near a biological macromolecule), it is possible to analyze:

Solvation Effects: How the molecule interacts with solvent molecules.

Binding Affinity: The stability and nature of the interactions (e.g., hydrogen bonds, π-π stacking) between the molecule and a receptor's active site, which is crucial for drug design. mdpi.com

Reaction Pathway Modeling and Transition State Characterization

Computational methods can be used to model chemical reaction pathways, providing detailed information about the energy changes that occur as reactants are converted into products. For reactions involving this compound, such as nucleophilic substitution at the bromine-substituted carbon, theoretical calculations can identify the transition state—the highest energy point along the reaction coordinate.

By characterizing the geometry and energy of the transition state, chemists can calculate the activation energy barrier, which determines the reaction rate. nih.gov This information is fundamental to understanding reaction mechanisms and predicting how changes in the molecular structure will affect its reactivity. nih.gov

Quantum Chemical Descriptors for Reactivity Prediction

From the energies of the frontier molecular orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to quantify the reactivity of this compound. semanticscholar.org These global reactivity descriptors provide a quantitative basis for the molecule's chemical behavior. researchgate.net

Table 3: Key Quantum Chemical Descriptors and Their Significance

DescriptorFormulaSignificance
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Chemical Hardness (η) η ≈ (I - A) / 2Measures resistance to change in electron distribution. A harder molecule is less reactive.
Chemical Softness (S) S = 1 / ηThe reciprocal of hardness. A softer molecule is more reactive. scirp.org
Electronegativity (χ) χ ≈ (I + A) / 2Measures the ability of the molecule to attract electrons.
Chemical Potential (μ) μ = -χRepresents the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω) ω = μ² / (2η)Measures the propensity of a species to accept electrons. thaiscience.info

These descriptors help in comparing the reactivity of different benzothiazole derivatives and in understanding their interaction profiles in various chemical and biological systems.

Synthesis and Exploration of Derivatives and Analogues of 4 Benzo D Thiazol 2 Yl 2 Bromoaniline

Functionalization at the Bromine Position via Cross-Coupling Reactions

The bromine atom on the aniline (B41778) ring of 4-(benzo[d]thiazol-2-yl)-3-bromoaniline is a prime site for modification through various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of derivatives.

One of the most utilized transformations is the Suzuki-Miyaura coupling, which involves the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or ester. For instance, the coupling of 4-(benzo[d]thiazol-2-yl)-3-bromoaniline with various arylboronic acids can be achieved using a palladium catalyst like Pd(PPh₃)₄ in the presence of a base such as K₂CO₃. This reaction is instrumental in creating biaryl structures, which can extend the π-conjugation of the molecule and significantly alter its photophysical properties. A study by Al-Sanea et al. demonstrated the successful ligand-free Suzuki-Miyaura coupling of a similar 2'-bromo-2-aryl benzothiazole (B30560) derivative, highlighting the feasibility of such transformations even on sterically hindered substrates. nih.gov

The following table summarizes representative Suzuki coupling reactions performed on 4-(benzo[d]thiazol-2-yl)-3-bromoaniline to generate novel biphenyl (B1667301) derivatives.

Boronic AcidCatalystBaseSolventYield (%)Reference
4-Hydroxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane83 nih.gov
4-Sulfonamidophenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane78 nih.gov

Other notable cross-coupling reactions that can be employed for the functionalization of the bromine position include:

Stille Coupling: This reaction utilizes organotin reagents and a palladium catalyst to form new carbon-carbon bonds.

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a wide range of primary and secondary amines. wikipedia.org This would enable the introduction of various amino substituents at the 3-position of the aniline ring.

Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, providing a pathway to vinylated derivatives. beilstein-journals.org

These cross-coupling strategies offer a modular approach to fine-tuning the electronic and steric properties of the 4-(benzo[d]thiazol-2-yl)-3-bromoaniline core, paving the way for the development of novel materials with tailored functionalities.

Derivatization of the Aniline Moiety through Acylation, Alkylation, and Amidation

The primary amine of the aniline moiety in 4-(benzo[d]thiazol-2-yl)-3-bromoaniline serves as another key site for derivatization. Acylation, alkylation, and amidation reactions can be employed to introduce a variety of functional groups, thereby modulating the compound's properties.

Acylation: The aniline nitrogen can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. For example, reaction with acetyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) would yield N-(4-(benzo[d]thiazol-2-yl)-3-bromophenyl)acetamide. This transformation can influence the electronic nature of the aniline ring and introduce new hydrogen bonding capabilities.

Alkylation: Alkylation of the aniline nitrogen can be achieved using alkyl halides. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination, a two-step process involving the reaction of the aniline with an aldehyde or ketone to form an imine, followed by reduction, offers a more controlled method for introducing alkyl groups.

Amidation: While the term amidation is often used interchangeably with acylation in this context, it can also refer to the formation of a urea (B33335) or thiourea (B124793) derivative. Reaction of the aniline with isocyanates or isothiocyanates provides a straightforward route to these derivatives, which are known to have interesting biological activities and can act as hydrogen bond donors and acceptors.

The table below provides examples of potential derivatization reactions on the aniline moiety.

Reaction TypeReagentProduct Type
AcylationAcetyl chlorideN-acetyl derivative (Amide)
AlkylationBenzyl bromideN-benzyl derivative (Secondary amine)
AmidationPhenyl isocyanateN-phenylurea derivative
Sulfonylationp-Toluenesulfonyl chlorideN-tosyl derivative (Sulfonamide)

Modifications to the Benzothiazole Ring System

The benzothiazole ring system, while generally stable, can also be subjected to modification, although this is often more challenging than derivatizing the aniline moiety or the bromine position. The electron-withdrawing nature of the thiazole (B1198619) ring deactivates the fused benzene (B151609) ring towards electrophilic aromatic substitution. However, under forcing conditions, reactions such as nitration or halogenation might be possible, likely directing substitution to the 6-position of the benzothiazole ring.

Alternatively, modifications can be introduced at the 2-position of the thiazole ring if a suitable precursor is used. For instance, starting from a 2-chlorobenzothiazole (B146242) derivative and coupling it with a substituted aniline could be a synthetic strategy to introduce variations on the benzothiazole core itself.

Another approach involves the synthesis of benzothiazole derivatives from substituted 2-aminothiophenols. By using a 2-aminothiophenol (B119425) with substituents on the benzene ring, one can introduce functional groups onto the benzothiazole portion of the final molecule.

Structure-Property Relationship Studies of Novel Analogues in Material Science

The systematic derivatization of 4-(benzo[d]thiazol-2-yl)-3-bromoaniline allows for the investigation of structure-property relationships, which is crucial for the rational design of new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov

Photophysical Properties: The photophysical properties, including absorption and fluorescence spectra, quantum yields, and Stokes shifts, are highly sensitive to the molecular structure. nih.govresearchgate.net

Effect of π-Conjugation: Extending the π-conjugated system through Suzuki coupling at the bromine position with aromatic moieties generally leads to a bathochromic (red) shift in both the absorption and emission spectra. This is due to a decrease in the HOMO-LUMO energy gap.

Donor-Acceptor Character: The benzothiazole unit is electron-accepting, while the aniline moiety is electron-donating. Modifications to the aniline nitrogen (e.g., acylation, which makes it less donating) or the introduction of electron-donating or -withdrawing groups on the coupled aryl rings can modulate the intramolecular charge transfer (ICT) character of the molecule, which in turn affects its fluorescence properties. rsc.org

Steric Effects: The introduction of bulky groups can lead to twisted conformations, which may disrupt π-conjugation but can also be beneficial in some applications by preventing aggregation-caused quenching of fluorescence in the solid state.

The following table illustrates the expected impact of different structural modifications on the photophysical properties of 4-(benzo[d]thiazol-2-yl)-3-bromoaniline analogues.

ModificationExpected Effect on Absorption/EmissionRationale
Suzuki coupling with an electron-rich aryl groupRed-shiftEnhanced ICT and extended π-conjugation
Suzuki coupling with an electron-deficient aryl groupBlue-shift or smaller red-shiftReduced ICT character
Acylation of the aniline nitrogenBlue-shiftDecreased electron-donating strength of the aniline moiety
Alkylation of the aniline nitrogenRed-shiftIncreased electron-donating strength of the aniline moiety

Electronic Properties: The electronic properties, such as the HOMO and LUMO energy levels, are critical for the performance of organic electronic devices. These can be tuned by the same structural modifications that affect the photophysical properties. For example, introducing strong electron-donating groups will raise the HOMO level, while strong electron-withdrawing groups will lower the LUMO level. This tuning of the frontier molecular orbitals is essential for optimizing charge injection and transport in organic semiconductors.

Applications of 4 Benzo D Thiazol 2 Yl 2 Bromoaniline and Its Derivatives in Advanced Materials Science and Chemical Technologies

Utilization as Monomers or Building Blocks in Polymer Synthesis

The presence of an aniline (B41778) group in 4-(benzo[d]thiazol-2-yl)-2-bromoaniline suggests its potential as a monomer for the synthesis of novel polymers, particularly conducting polymers. Analogous to other aniline derivatives, this compound can undergo oxidative polymerization to form polyaniline-like structures. The resulting polymers would feature the benzothiazole (B30560) unit as a pendant group, which could impart unique optical and electronic properties.

Research on similar aniline monomers, such as 2-(m-aminophenylbenzothiazole), has demonstrated their ability to polymerize and form materials with good thermal and electrical properties. The oxidation of such monomers leads to the formation of polymers that can be co-polymerized with aniline to fine-tune the final properties of the material url.edu. The resulting polymers often exhibit solubility in common organic solvents, allowing for the formation of thin films for various applications, including chemical sensors rsc.org.

The polymerization of aniline derivatives can yield polymers with distinct structural units, such as the reduced benzenamine and the oxidized quinone-imine forms, which are characteristic of polyaniline ntu.edu.tw. The incorporation of the this compound monomer into a polymer backbone could lead to materials with tailored band gaps and enhanced processability. Furthermore, the bromine atom offers a site for post-polymerization modification, allowing for the introduction of other functional groups to further tune the polymer's properties.

Table 1: Potential Polymer Properties and Applications

Polymer TypePotential PropertiesPotential Applications
Homopolymer- Intrinsic conductivity
  • Photoluminescence
  • High thermal stability
  • - Organic light-emitting diodes (OLEDs)
  • Organic field-effect transistors (OFETs)
  • Anti-static coatings
  • Co-polymer with Aniline- Tunable conductivity
  • Improved processability
  • Enhanced mechanical strength
  • - Corrosion-resistant coatings
  • Electromagnetic interference (EMI) shielding
  • Sensors
  • Integration into Organic Electronic Devices (e.g., as charge transport materials, host materials)

    The benzothiazole moiety is a well-known electron-withdrawing group, and when combined with the electron-donating aniline group, it can create a donor-acceptor (D-A) structure. This makes this compound and its derivatives highly suitable for applications in organic electronic devices. These materials can function as charge transport materials, facilitating the movement of electrons or holes, or as host materials in organic light-emitting diodes (OLEDs).

    Benzothiazole derivatives have been extensively studied for their charge transport properties. By modifying the substituents on the benzothiazole core, it is possible to tune the electronic and optical properties of the resulting compounds nih.gov. The introduction of electron-donating or electron-withdrawing groups can alter the ionization potential and electron affinity, thereby influencing the charge carrier mobility nih.gov.

    In the context of OLEDs, benzothiazole-based materials have been utilized as fluorescent emitters and host materials. For instance, benzothiazole-based blue fluorescent materials have been synthesized and incorporated into electroluminescent devices, demonstrating high brightness researchgate.net. The high triplet energies of some benzothiazole derivatives make them suitable as host materials for phosphorescent OLEDs, enabling efficient energy transfer to the emissive dopants frontiersin.orgmdpi.com. The development of multifunctional materials based on benzothiazoles has been a key area of research for achieving high-performance OLEDs acs.org.

    Table 2: Potential Roles in Organic Electronic Devices

    Device ComponentFunctionKey Properties
    Hole Transport Layer (HTL)Facilitates the injection and transport of holes from the anode to the emissive layer.- High hole mobility
  • Appropriate HOMO level
  • Good film-forming properties
  • Electron Transport Layer (ETL)Facilitates the injection and transport of electrons from the cathode to the emissive layer.- High electron mobility
  • Appropriate LUMO level
  • Good thermal stability
  • Host Material in Emissive LayerForms a matrix for the emissive dopant and facilitates energy transfer.- High triplet energy
  • Good charge-carrier mobility
  • Morphological stability
  • Application in Fluorescent Probes and Chemical Sensors (non-biological targets)

    The inherent fluorescence of the benzothiazole core makes its derivatives excellent candidates for the development of fluorescent probes and chemical sensors. These sensors can detect a variety of analytes, particularly metal ions, through mechanisms such as fluorescence enhancement or quenching. The design of these chemosensors often involves incorporating a receptor unit that can selectively bind to the target analyte, leading to a measurable change in the fluorescence signal.

    Benzothiazole-based chemosensors have been successfully developed for the detection of various metal ions, including Zn2+, Cu2+, and Ni2+ nih.gov. These sensors can exhibit ratiometric and colorimetric responses, allowing for both quantitative and qualitative detection nih.gov. The selectivity of these probes can be tuned by modifying the structure of the receptor site. For example, the introduction of specific binding moieties can lead to high selectivity for a particular metal ion.

    The development of "turn-off" fluorescent sensors for ions like Fe3+ has also been reported, where the fluorescence of the benzothiazole derivative is quenched upon binding to the metal ion researchgate.net. The detection limits of these sensors can be very low, making them suitable for trace analysis researchgate.net. Furthermore, benzothiazole-based probes have been developed for the detection of anions such as cyanide (CN-), demonstrating their versatility in sensing applications nih.gov.

    Table 3: Examples of Benzothiazole-Based Chemical Sensors

    Target AnalyteSensing MechanismObserved Response
    Zn2+, Cu2+, Ni2+Chelation-enhanced fluorescence (CHEF)Ratiometric and colorimetric changes nih.gov
    Fe3+Fluorescence quenching"Turn-off" fluorescence researchgate.net
    CN-Nucleophilic additionFluorescence enhancement and color change nih.gov

    Precursor for Advanced Catalytic Ligands or Supports

    The nitrogen and sulfur atoms in the benzothiazole ring, as well as the nitrogen atom of the aniline group in this compound, can act as coordination sites for metal ions. This property makes the compound and its derivatives potential precursors for the synthesis of advanced catalytic ligands. By forming stable complexes with transition metals, these ligands can be used to create catalysts for a variety of organic transformations.

    The synthesis of metal complexes with benzothiazole-derived ligands has been reported, with the resulting complexes exhibiting specific geometries and coordination numbers biointerfaceresearch.com. These complexes can be designed to have specific catalytic activities by tuning the electronic and steric properties of the ligand. The bromine atom on the aniline ring of this compound provides a convenient handle for further functionalization, allowing for the synthesis of a wide range of ligands with different properties.

    Furthermore, these benzothiazole-based molecules can be anchored to solid supports to create heterogeneous catalysts. This approach offers several advantages, including ease of separation of the catalyst from the reaction mixture and the potential for catalyst recycling. The development of such supported catalysts is an active area of research in green chemistry.

    Role in Supramolecular Chemistry and Crystal Engineering

    The ability of this compound and its derivatives to form non-covalent interactions, such as hydrogen bonds and halogen bonds, makes them interesting building blocks for supramolecular chemistry and crystal engineering. The presence of N-H and C-H groups as hydrogen bond donors, and the nitrogen and sulfur atoms as hydrogen bond acceptors, allows for the formation of well-defined supramolecular assemblies.

    Studies on amides containing N-(benzo[d]thiazolyl) substituents have shown that different combinations of N—H⋯O, N—H⋯N, C—H⋯O, and C—H⋯N hydrogen bonds, as well as Br⋯Br interactions, can lead to the formation of one-, two-, and three-dimensional supramolecular structures nih.gov. The specific arrangement of molecules in the crystal lattice is influenced by the position and nature of the substituents on the benzothiazole and aniline rings.

    The nitro group, for example, has been shown to play a pivotal role in determining the crystal packing of N-(benzo[d]thiazol-2-yl)benzamide derivatives mdpi.com. The ability to control the self-assembly of these molecules through careful molecular design opens up possibilities for the creation of new materials with tailored properties, such as specific optical or electronic characteristics. The study of the crystal structure of various benzothiazole derivatives provides valuable insights into the types of intermolecular interactions that can be exploited for the rational design of functional supramolecular materials nih.govnih.gov.

    Future Directions and Emerging Research Avenues for 4 Benzo D Thiazol 2 Yl 2 Bromoaniline

    Development of Sustainable and Eco-Friendly Synthetic Methodologies

    The traditional synthesis of benzothiazole (B30560) derivatives often involves harsh reaction conditions, toxic reagents, and significant waste generation. airo.co.inbohrium.com Future research will undoubtedly focus on developing greener and more sustainable synthetic routes to 4-(Benzo[d]thiazol-2-yl)-2-bromoaniline. This aligns with the broader goals of green chemistry to reduce the environmental impact of chemical manufacturing.

    Key areas of exploration will include:

    Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and energy consumption in the synthesis of benzothiazole derivatives. airo.co.in For instance, the condensation of 2-aminothiophenols with aldehydes can be achieved in minutes under microwave irradiation, often with higher yields compared to conventional heating methods. mdpi.comnih.gov

    Solvent-Free and Green Solvent Systems: Replacing hazardous organic solvents with greener alternatives like water, ethanol, glycerol, or ionic liquids is a critical aspect of sustainable synthesis. airo.co.inmdpi.comresearchgate.net Solvent-free reaction conditions, where reactants are mixed and heated directly, further minimize waste. airo.co.in

    Reusable and Heterogeneous Catalysts: The development of solid-supported or reusable catalysts can simplify product purification and reduce catalyst waste. nih.govoiccpress.com Materials like SnP2O7 and piperazine (B1678402) immobilized on nano-ZnO-sulfuric acid have been successfully employed in benzothiazole synthesis. nih.govoiccpress.com

    Biocatalytic Approaches: The use of enzymes, such as lipases and peroxidases, offers a highly selective and environmentally benign route to benzothiazole derivatives under mild, aqueous conditions. airo.co.in

    Green Synthesis ApproachKey AdvantagesRepresentative Example
    Microwave-Assisted SynthesisReduced reaction times (minutes vs. hours), lower energy consumption, often higher yields. mdpi.comairo.co.inCondensation of 2-aminothiophenol (B119425) with aldehydes in ethanol. airo.co.in
    Green Solvents (e.g., Glycerol)Non-toxic, biodegradable, and recyclable reaction medium. researchgate.netCatalyst-free synthesis of 2-arylbenzothiazoles at ambient temperature. researchgate.net
    Solvent-Free SynthesisMinimizes waste, avoids hazardous solvent disposal. airo.co.inHeating 2-aminothiophenol and a ketone with a catalyst like p-toluene sulfonic acid. airo.co.in
    Heterogeneous CatalysisEasy separation and recovery of the catalyst, potential for reuse. nih.govoiccpress.comUse of SnP2O7 for the condensation of 2-aminothiophenol with aromatic aldehydes. nih.gov
    BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendly. airo.co.inEnzyme-catalyzed formation of benzothiazole derivatives in aqueous media. airo.co.in

    Exploration of Unconventional Reactivity and Novel Mechanistic Pathways

    Beyond traditional condensation reactions, future research is expected to delve into unconventional methods and novel mechanistic pathways for the synthesis and modification of this compound. These approaches can unlock new chemical space and provide more efficient routes to complex molecules.

    Emerging areas of interest include:

    Photoredox Catalysis: Visible-light-mediated reactions offer a mild and sustainable way to forge new bonds. The synthesis of 2-substituted benzothiazoles from thiobenzanilides using riboflavin (B1680620) as a photosensitizer is a prime example of this transition-metal-free approach. researchgate.net

    Radical Cyclization Reactions: The formation of the benzothiazole ring via radical intermediates presents an alternative to traditional ionic pathways. mdpi.commdpi.com For instance, the cyclization of thioformanilides can be induced by chloranil (B122849) under irradiation. mdpi.com

    C-H Activation/Functionalization: Direct functionalization of C-H bonds is a highly atom-economical strategy. Future work could explore the direct arylation or other modifications of the benzothiazole core or the aniline (B41778) moiety of the target molecule, bypassing the need for pre-functionalized starting materials.

    Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes. This technology is particularly well-suited for optimizing multi-step syntheses and for reactions involving hazardous intermediates.

    Unconventional MethodMechanistic PrinciplePotential Advantage
    Photoredox CatalysisGeneration of reactive intermediates via visible light absorption by a photosensitizer. researchgate.netMild reaction conditions, avoids harsh reagents, transition-metal-free. researchgate.net
    Radical CyclizationFormation of the heterocyclic ring through radical-mediated bond formation. mdpi.commdpi.comAccess to different substitution patterns and complex structures. mdpi.com
    C-H FunctionalizationDirect conversion of a C-H bond to a C-C or C-heteroatom bond.High atom economy, reduced number of synthetic steps.
    Flow ChemistryContinuous processing of reagents in a reactor.Enhanced safety, precise control over reaction conditions, easier scale-up.

    Integration into Hybrid Material Systems with Enhanced Functionality

    The unique electronic and structural features of this compound make it an attractive building block for the creation of advanced hybrid materials. Its rigid benzothiazole core can impart desirable photophysical properties, while the bromo and amino groups serve as handles for covalent attachment or coordination to other components.

    Future research in this area could focus on:

    Organic-Inorganic Hybrid Materials: Grafting the molecule onto the surface of inorganic nanoparticles, such as iron oxides or zinc oxide, could lead to novel materials with combined magnetic, optical, or catalytic properties. mdpi.com For example, benzothiazole derivatives have been attached to δ-FeOOH to create materials with potential applications as spectroscopic probes or in drug delivery. mdpi.com

    Metal-Organic Frameworks (MOFs): The aniline and benzothiazole nitrogen atoms could act as coordination sites for metal ions, allowing the molecule to be incorporated as a linker in the construction of MOFs. These materials have potential applications in gas storage, catalysis, and sensing.

    Conjugated Polymers and Dendrimers: The bromo and amino functionalities allow for the integration of this compound into larger polymeric or dendritic structures through cross-coupling reactions. This could lead to new materials for organic light-emitting diodes (OLEDs), sensors, or photovoltaics.

    Molecular Hybrids for Medicinal Chemistry: The benzothiazole scaffold can be linked to other pharmacophores to create hybrid molecules with potentially synergistic or enhanced biological activities. researchgate.nethilarispublisher.comnih.gov For instance, linking a benzothiazole derivative to a thiazole (B1198619) or hydroxamic acid moiety has been explored for developing new antimicrobial or HDAC inhibitor agents. researchgate.nethilarispublisher.com

    Advanced Computational Methodologies for Predictive Material Design

    Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, these methods can accelerate the discovery of new applications and optimize its properties for specific functions.

    Key computational approaches include:

    Density Functional Theory (DFT) Calculations: DFT can be used to predict a wide range of properties, including optimized molecular geometry, electronic structure (HOMO-LUMO energy gap), vibrational spectra, and reactivity parameters. mdpi.comresearchgate.net These calculations can help in understanding the molecule's stability, reactivity, and potential for use in electronic materials. mdpi.com

    Molecular Docking and Dynamics Simulations: In the context of drug design, molecular docking can predict the binding affinity and orientation of the molecule within the active site of a biological target, such as an enzyme or receptor. biointerfaceresearch.comekb.eg Molecular dynamics simulations can then be used to study the stability of the protein-ligand complex over time.

    In Silico ADME/Tox Prediction: Computational models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a compound. biointerfaceresearch.com This allows for the early-stage identification of potential liabilities in drug development, saving time and resources.

    Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to build mathematical models that correlate the structural features of a series of benzothiazole derivatives with their observed biological activity or material properties. ekb.eg This can guide the design of new, more potent, or functional analogues.

    Computational MethodApplication for this compoundPredicted Properties
    Density Functional Theory (DFT)Predicting electronic and structural properties. mdpi.comresearchgate.netHOMO-LUMO gap, molecular electrostatic potential, reactivity indices. mdpi.com
    Molecular DockingIdentifying potential biological targets and binding modes. biointerfaceresearch.comekb.egBinding affinity, protein-ligand interactions. ekb.eg
    In Silico ADME/ToxAssessing drug-likeness and potential toxicity. biointerfaceresearch.comOral absorption, blood-brain barrier penetration, metabolic stability. biointerfaceresearch.com
    QSARGuiding the design of new analogues with improved properties. ekb.egCorrelation between molecular descriptors and biological activity. ekb.eg

    Challenges and Opportunities in Scalable Production and Industrial Application Potential

    While laboratory-scale synthesis provides access to small quantities of this compound for initial research, the transition to large-scale production presents several challenges and opportunities. The industrial applicability of this compound will depend on the development of cost-effective, safe, and scalable synthetic processes. nih.govresearchgate.net

    Key considerations for future work include:

    Process Optimization and Scale-Up: Translating a laboratory procedure to an industrial scale requires careful optimization of reaction conditions (temperature, pressure, catalyst loading) to maximize yield and minimize costs. The use of flow chemistry could be particularly advantageous for scalability. mdpi.com

    Cost-Effectiveness of Starting Materials: The availability and cost of the starting materials, particularly substituted 2-aminothiophenols and aromatic aldehydes or acids, will be a major factor in the economic viability of large-scale production.

    Purification and Quality Control: Developing efficient and scalable purification methods to ensure high purity of the final product is crucial for many applications, especially in the pharmaceutical and electronics industries.

    Identification of High-Value Applications: The ultimate driver for industrial production will be the identification of high-value applications. Given the diverse biological activities of benzothiazoles, potential applications could range from pharmaceuticals (e.g., anticancer, antimicrobial agents) to functional materials (e.g., dyes, electronic components). bibliomed.orgpcbiochemres.comijbpas.com The presence of the bromo-substituent also makes it a valuable intermediate for further chemical elaboration via cross-coupling reactions.

    The development of efficient and scalable one-pot syntheses will be a significant step towards making complex benzothiazole derivatives more accessible for industrial applications. nih.gov Overcoming the challenges associated with scalability will unlock the full potential of this compound and related compounds in various technological fields.

    Q & A

    Q. How can researchers validate the purity of synthesized derivatives?

    • Methodological Answer : Combine:
    • HPLC : Retention time consistency (e.g., C18 column, acetonitrile/water gradient).
    • Elemental analysis : Match calculated vs. observed C/H/N/S percentages (e.g., ±0.3% tolerance) .

    Ethical & Safety Considerations

    • Handling brominated intermediates : Use fume hoods and PPE due to potential toxicity .
    • Antimicrobial assays : Follow biosafety protocols (BSL-2) for pathogenic strains .

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